MeOSuc-Ala-Ala-Pro-Val-AMC: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
MeOSuc-Ala-Ala-Pro-Val-AMC: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-Ala-Ala-Pro-Val-AMC), a highly sensitive and specific fluorogenic substrate for human neutrophil elastase (HNE). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, provides detailed experimental protocols, and discusses its significance in the broader context of inflammatory diseases and therapeutic discovery.
Introduction: The Significance of Neutrophil Elastase and its Measurement
Human neutrophil elastase (HNE), a potent serine protease, is a key player in the innate immune response. Stored in the azurophilic granules of neutrophils, it is released upon inflammation to degrade proteins of invading pathogens.[1] However, when its activity is excessive or poorly regulated, HNE can inflict significant damage to host tissues by degrading components of the extracellular matrix, such as elastin.[2] This dysregulation implicates HNE in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[2][3] Consequently, HNE has emerged as a critical therapeutic target for the development of novel anti-inflammatory agents.[1][4]
Accurate and sensitive measurement of HNE activity is paramount for both basic research into its physiological and pathological roles and for the high-throughput screening of potential inhibitors in drug discovery programs. MeOSuc-Ala-Ala-Pro-Val-AMC has been established as a premier tool for this purpose, offering high specificity and sensitivity.[5]
MeOSuc-Ala-Ala-Pro-Val-AMC: Core Characteristics and Mechanism of Action
MeOSuc-Ala-Ala-Pro-Val-AMC is a synthetic tetrapeptide, N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide, covalently linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).[5] The peptide sequence, Ala-Ala-Pro-Val, is a highly specific recognition site for human neutrophil elastase.[6]
In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the valine residue and the AMC moiety by HNE, the free AMC is released. This liberation results in a significant increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction.[5] The intensity of the fluorescence is directly proportional to the elastase activity.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C31H41N5O9 | [5] |
| Molecular Weight | 627.7 g/mol | [5] |
| Excitation Wavelength | 355-380 nm | [5] |
| Emission Wavelength | 440-460 nm | [5] |
| Solubility | Soluble in DMSO and DMF | [7] |
| Storage | Store at -20°C, protected from light | [7] |
Enzymatic Reaction and Fluorophore Release
The enzymatic cleavage of MeOSuc-Ala-Ala-Pro-Val-AMC by human neutrophil elastase is a hydrolytic reaction that breaks the peptide bond C-terminal to the valine residue. This releases the highly fluorescent 7-amino-4-methylcoumarin.
Caption: Enzymatic cleavage of MeOSuc-Ala-Ala-Pro-Val-AMC by HNE.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust framework for the accurate measurement of HNE activity and the screening of its inhibitors using MeOSuc-Ala-Ala-Pro-Val-AMC.
Materials and Reagents
-
MeOSuc-Ala-Ala-Pro-Val-AMC: (CAS 72252-90-5)
-
Human Neutrophil Elastase (HNE): Purified enzyme
-
Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100
-
Dimethyl Sulfoxide (DMSO): Anhydrous, for substrate and compound dissolution
-
96-well black, flat-bottom microplates: For fluorescence measurements
-
Fluorescence microplate reader: With excitation and emission filters appropriate for AMC (Ex: ~360 nm, Em: ~460 nm)
-
Positive Control Inhibitor (optional): e.g., Sivelestat
Preparation of Stock Solutions
Causality behind choices: Stock solutions are prepared at high concentrations in an appropriate solvent (DMSO) to minimize the volume added to the assay, thereby reducing potential solvent effects on enzyme activity. Aliquoting and storing at -20°C or below prevents repeated freeze-thaw cycles that can degrade both the substrate and the enzyme.
-
MeOSuc-Ala-Ala-Pro-Val-AMC (10 mM Stock): Dissolve the required amount of the substrate in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 6.28 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store in aliquots at -20°C.
-
Human Neutrophil Elastase (1 mg/mL Stock): Reconstitute the lyophilized enzyme in the recommended buffer (refer to the manufacturer's data sheet) to a concentration of 1 mg/mL. Gently mix by inversion. Avoid vigorous vortexing to prevent denaturation. Store in aliquots at -80°C.
-
Test Compounds/Inhibitors (10 mM Stock): Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.
Standard Enzyme Activity Assay Protocol
This protocol is designed for a total assay volume of 100 µL per well in a 96-well plate.
-
Prepare Working Solutions:
-
Substrate Working Solution (2X): Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km value (~362 µM) is recommended.[8] For a standard assay, a concentration of 200 µM (a 1:50 dilution of the 10 mM stock) is a good starting point.
-
Enzyme Working Solution (2X): Dilute the HNE stock solution in Assay Buffer to a final concentration that yields a linear rate of fluorescence increase over the desired time course (e.g., 10-20 nM). The optimal concentration should be determined empirically.
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X Enzyme Working Solution to the appropriate wells of the 96-well plate.
-
Include a "no enzyme" control by adding 50 µL of Assay Buffer to at least three wells. This will serve as the background fluorescence.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X Substrate Working Solution to all wells to initiate the enzymatic reaction.
-
Mix the contents of the wells by gentle shaking for 10-15 seconds.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis for Enzyme Activity
-
Background Subtraction: For each time point, subtract the average fluorescence of the "no enzyme" control wells from the fluorescence of the enzyme-containing wells.
-
Determine the Initial Rate (V₀): Plot the background-subtracted fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve. This rate is typically expressed in Relative Fluorescence Units (RFU) per minute.
-
Enzyme Activity Calculation: To convert the rate into molar units (e.g., pmol/min), a standard curve of free AMC must be generated. This allows for the conversion of RFU to the concentration of the product formed.
Inhibitor Screening Protocol
This protocol is designed to determine the inhibitory potential of test compounds against HNE.
-
Prepare Compound Dilutions:
-
Create a serial dilution of the test compounds in Assay Buffer containing a final DMSO concentration that matches the vehicle control (e.g., 1%).
-
-
Assay Plate Setup:
-
Add 25 µL of the diluted test compounds or vehicle control (Assay Buffer with the same percentage of DMSO) to the appropriate wells.
-
Add 25 µL of the 4X Enzyme Working Solution to all wells.
-
Incubate the plate at the desired temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiate and Measure the Reaction:
-
Add 50 µL of the 2X Substrate Working Solution to all wells.
-
Immediately measure the fluorescence kinetically as described in the standard enzyme activity assay.
-
-
Data Analysis for Inhibition:
-
Determine the initial rate (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Caption: A typical workflow for screening HNE inhibitors.
Broader Applications and Scientific Context
The use of MeOSuc-Ala-Ala-Pro-Val-AMC extends beyond simple enzyme activity measurements. It is a valuable tool in several areas of research and development:
-
High-Throughput Screening (HTS): The fluorometric nature of the assay makes it highly amenable to automation and miniaturization, enabling the screening of large compound libraries for potential HNE inhibitors.[9]
-
Mechanism of Inhibition Studies: This substrate can be used to determine the mode of action of inhibitors (e.g., competitive, non-competitive, uncompetitive) through detailed kinetic analyses.
-
Diagnostic and Prognostic Biomarker Research: Elevated levels of HNE activity in biological fluids are associated with various inflammatory conditions. Assays using this substrate can be adapted to measure elastase activity in clinical samples, such as bronchoalveolar lavage fluid or plasma, aiding in disease research.[10]
-
Basic Research: It facilitates the study of HNE's role in various biological processes, including immune response, tissue remodeling, and cancer progression.[11]
Conclusion: A Foundational Tool in Protease Research
MeOSuc-Ala-Ala-Pro-Val-AMC remains a cornerstone for the investigation of human neutrophil elastase. Its high sensitivity, specificity, and compatibility with high-throughput formats make it an indispensable tool for academic and industrial researchers alike. A thorough understanding of its properties and the meticulous application of robust experimental protocols, as outlined in this guide, will ensure the generation of high-quality, reproducible data, thereby accelerating our understanding of HNE-mediated pathologies and the development of effective therapeutics.
References
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Döring, G. (1994). The role of neutrophil elastase in chronic inflammation. American Journal of Respiratory and Critical Care Medicine, 150(6_pt_2), S114-S117. [Link]
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Dahan, A., Miller, J. M., & Amidon, G. L. (2012). Neutrophil Elastase as a Target in Lung Cancer. Recent Patents on Anti-Cancer Drug Discovery, 7(3), 321-329. [Link]
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Shen, Y. C., Chen, C. Y., & Chen, Y. J. (2014). Neutrophil elastase as a diagnostic marker and therapeutic target in colorectal cancers. Journal of Cancer, 5(7), 541–550. [Link]
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Francart, C., & Le Gouvello, S. (2015). Neutrophil elastase inhibitors: a patent review and potential applications for inflammatory lung diseases (2010 – 2014). Expert Opinion on Therapeutic Patents, 25(10), 1161-1173. [Link]
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Li, Y., & Li, X. (2022). Neutrophil elastase: From mechanisms to therapeutic potential. Biomedicine & Pharmacotherapy, 154, 113644. [Link]
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Zhang, Y., & Li, H. (2025). Neutrophil Elastase as A Potential Target in Ischemia-reperfusion Injury. Current Vascular Pharmacology, 23(4), 235-246. [Link]
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Lerchen, H. G., et al. (2024). Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment. Frontiers in Chemistry, 12, 1358896. [Link]
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Taggart, C. C., et al. (2021). Neutrophil Elastase and Chronic Lung Disease. International Journal of Molecular Sciences, 22(16), 8541. [Link]
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Chyżewska, E., & Ratomski, K. (2006). Neutrophil elastase as an inflammatory mediator. Polski Merkuriusz Lekarski, 21(125), 459-462. [Link]
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Korkmaz, B., et al. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Molecules, 24(12), 2239. [Link]
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Chem-Impex International, Inc. (n.d.). MeOSuc-Ala-Ala-Pro-Val-AMC. Retrieved from [Link]
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MP Biomedicals. (n.d.). Meosuc-Ala-Ala-Pro-Val-Amc. Retrieved from [Link]
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Anaspec. (n.d.). Neutrophil Elastase Substrate, fluorescent MeOSuc-Ala-Ala-Pro-Val-AFC - 10 mg. Retrieved from [Link]
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PubChem. (n.d.). Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method. Retrieved from [Link]
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Korkmaz, B., et al. (2018). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences, 19(9), 2786. [Link]
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